molecular formula C14H19N B14231950 N-Benzyl-1-(1-methylcyclopent-3-en-1-yl)methanamine CAS No. 787513-56-8

N-Benzyl-1-(1-methylcyclopent-3-en-1-yl)methanamine

Cat. No.: B14231950
CAS No.: 787513-56-8
M. Wt: 201.31 g/mol
InChI Key: WEEWBVZYTGZQMU-UHFFFAOYSA-N
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Description

N-Benzyl-1-(1-methylcyclopent-3-en-1-yl)methanamine: is an organic compound that belongs to the class of amines It features a benzyl group attached to a methanamine moiety, which is further connected to a 1-methylcyclopent-3-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1-(1-methylcyclopent-3-en-1-yl)methanamine typically involves the reaction of benzylamine with 1-methylcyclopent-3-en-1-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the compound through techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-1-(1-methylcyclopent-3-en-1-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles in the presence of a base.

Major Products Formed:

    Oxidation: Formation of amine oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-1-(1-methylcyclopent-3-en-1-yl)methanamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-1-(1-methylcyclopent-3-en-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-Benzyl-1-(5-methyl-2-furyl)but-3-en-1-amine
  • N-Benzyl-1-(1-methyl-3-cyclopenten-1-yl)methanamine

Comparison: N-Benzyl-1-(1-methylcyclopent-3-en-1-yl)methanamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

787513-56-8

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-[(1-methylcyclopent-3-en-1-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C14H19N/c1-14(9-5-6-10-14)12-15-11-13-7-3-2-4-8-13/h2-8,15H,9-12H2,1H3

InChI Key

WEEWBVZYTGZQMU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CC1)CNCC2=CC=CC=C2

Origin of Product

United States

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